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Compound of Interest

Compound Name: 5-(Benzyloxy)pentan-2-ol

CAS No.: 194794-54-2

Cat. No.: B2501795 Get Quote

5-(Benzyloxy)pentan-2-ol is a bifunctional organic molecule featuring a secondary alcohol and

a benzyl ether. This unique combination of functional groups makes it a valuable intermediate

and building block in modern organic synthesis. The benzyl ether provides a robust protecting

group for the primary alcohol at the 5-position, which can be selectively removed under specific

conditions, while the secondary alcohol at the 2-position offers a reactive site for a multitude of

chemical transformations. Its structural framework is of significant interest to researchers and

drug development professionals, as the benzyloxy motif is a recognized pharmacophore in

various biologically active compounds, including monoamine oxidase (MAO) inhibitors.[1] This

guide provides a comprehensive overview of the chemical properties, a validated synthetic

protocol, spectroscopic characterization, and potential applications of 5-(Benzyloxy)pentan-2-
ol, grounded in established chemical principles.

Physicochemical and Structural Properties
The core characteristics of 5-(Benzyloxy)pentan-2-ol are summarized below. These

properties are fundamental for its handling, reaction setup, and purification.
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Property Value Source

CAS Number 194794-54-2 [2]

Molecular Formula C₁₂H₁₈O₂ [2]

Molecular Weight 194.27 g/mol [2]

Appearance Colorless to pale yellow liquid [3]

Purity Typically available at ≥95% [2]

Solubility

Soluble in common organic

solvents (e.g., DCM, EtOAc,

THF). Limited solubility in

water.

Inferred from structure[3]

Storage

Store in a tightly sealed

container in a dry, well-

ventilated place at room

temperature.

[2]

Structural Identifiers:

IUPAC Name: 5-(benzyloxy)pentan-2-ol[2]

SMILES: CC(O)CCCOCC1=CC=CC=C1

InChI Key: MQAOYJYQYFYYIE-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Protocol
The synthesis of 5-(benzyloxy)pentan-2-ol can be efficiently achieved from commercially

available 1,4-pentanediol. The strategy involves the selective protection of the primary hydroxyl

group as a benzyl ether, followed by the oxidation of the secondary alcohol to a ketone, and

subsequent reduction. This approach is favored due to the higher reactivity of the primary

alcohol in Williamson ether synthesis, allowing for regioselective protection.

Experimental Protocol: Three-Step Synthesis
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Step 1: Monobenzylation of 1,4-Pentanediol

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in

anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add 1,4-

pentanediol (1.0 eq) dropwise.

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution

ceases.

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.05 eq) dropwise.

Stir the reaction at room temperature overnight.

Quench the reaction carefully by the slow addition of water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate

gradient) to yield 5-(benzyloxy)pentan-1-ol.

Step 2: Oxidation to 5-(Benzyloxy)pentan-2-one

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete

consumption of the starting material.

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the

chromium salts.

Concentrate the filtrate under reduced pressure. The resulting crude 5-(benzyloxy)pentan-2-

one is often of sufficient purity for the next step.[4]
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Step 3: Reduction to 5-(Benzyloxy)pentan-2-ol

Dissolve the crude ketone from Step 2 (1.0 eq) in methanol (MeOH) and cool to 0 °C.

Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5

°C.

Stir the reaction at 0 °C for 1 hour.

Quench the reaction by the slow addition of acetone, followed by water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate

gradient) to afford 5-(Benzyloxy)pentan-2-ol.

Synthetic Workflow Diagram
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1,4-Pentanediol

Step 1: Monobenzylation
(NaH, BnBr, THF)

5-(Benzyloxy)pentan-1-ol

Step 2: Oxidation
(PCC, DCM)

5-(Benzyloxy)pentan-2-one

Step 3: Reduction
(NaBH4, MeOH)

5-(Benzyloxy)pentan-2-ol

Click to download full resolution via product page

Caption: A three-step synthetic route to 5-(benzyloxy)pentan-2-ol.

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of 5-(Benzyloxy)pentan-2-ol.
Below are the expected spectral data based on its structure and comparison with similar

compounds.[5][6]
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¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.35 - 7.25 m 5H Ar-H

Aromatic protons

of the benzyl

group.

~4.50 s 2H -O-CH₂-Ph

Methylene

protons adjacent

to the aromatic

ring and ether

oxygen.

~3.80 m 1H -CH(OH)-

Methine proton

of the secondary

alcohol.

~3.50 t 2H -CH₂-O-Bn

Methylene

protons adjacent

to the ether

oxygen.

~2.50 br s 1H -OH

Labile proton of

the hydroxyl

group.

~1.80 - 1.50 m 4H
-CH(OH)-CH₂-

CH₂-

Methylene

protons of the

pentyl chain.

~1.20 d 3H -CH(OH)-CH₃

Methyl protons

coupled to the

methine proton.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~138.5 Ar-C (quaternary)
Quaternary aromatic carbon

attached to the benzylic CH₂.

~128.4 Ar-CH Aromatic methine carbons.

~127.7 Ar-CH Aromatic methine carbons.

~127.5 Ar-CH Aromatic methine carbons.

~73.0 -O-CH₂-Ph Benzylic carbon of the ether.

~70.0 -CH₂-O-Bn
Aliphatic carbon attached to

the ether oxygen.

~67.5 -CH(OH)-
Carbon bearing the hydroxyl

group.

~38.5 -CH(OH)-CH₂-
Aliphatic carbon adjacent to

the alcohol.

~29.0 -CH₂-CH₂-CH₂- Central aliphatic carbon.

~23.5 -CH(OH)-CH₃ Methyl carbon.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Description

~3400 (broad) O-H Alcohol O-H stretch.

~3030 C-H (aromatic) Aromatic C-H stretch.

~2930, 2860 C-H (aliphatic) Aliphatic C-H stretch.

~1495, 1450 C=C
Aromatic ring skeletal

vibrations.

~1100 C-O Ether and alcohol C-O stretch.

Mass Spectrometry (Electron Ionization, EI-MS)
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The EI-MS spectrum is expected to show fragmentation patterns characteristic of both the

benzyl ether and the secondary alcohol.

m/z Proposed Fragment Rationale

194 [M]⁺ Molecular ion peak.

179 [M - CH₃]⁺ Loss of a methyl group.

107 [C₇H₇O]⁺ Benzyloxonium ion.

91 [C₇H₇]⁺ Tropylium ion (base peak).

45 [C₂H₅O]⁺
Cleavage alpha to the

secondary alcohol.

Chemical Reactivity and Applications in Drug
Development
The reactivity of 5-(benzyloxy)pentan-2-ol is dictated by its two functional groups.

Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone,

esterification, etherification, or be used as a nucleophile in various coupling reactions. It can

also be converted into a leaving group for substitution or elimination reactions.

Benzyl Ether: The benzyl group is a stable protecting group for the primary alcohol, resistant

to many reaction conditions (e.g., basic, nucleophilic, mild acidic, and some

oxidative/reductive conditions). It can be readily cleaved by catalytic hydrogenolysis (e.g.,

H₂, Pd/C), providing a strategic advantage in multi-step synthesis.

Role as a Synthon in Medicinal Chemistry
The structural motif of a protected diol is a common feature in the synthesis of complex natural

products and pharmaceuticals. 5-(Benzyloxy)pentan-2-ol serves as a versatile chiral or

racemic building block. For instance, chiral versions of this molecule could be key

intermediates in the synthesis of molecules like posaconazole, where similar protected alcohol

fragments are utilized.[7] The benzyloxy group itself is a key feature in several drug classes,

contributing to binding affinity at biological targets.[1] Its presence in synthetic intermediates
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like 5-(benzyloxy)pentan-2-ol allows for the direct incorporation of this important

pharmacophore.

Logical Relationship Diagram

5-(Benzyloxy)pentan-2-ol

Chemical Transformations
Synthetic Utility

Secondary Alcohol (-OH)

Oxidation
Esterification

Nucleophilic Addition

Benzyl Ether (-OBn)

Deprotection
(Hydrogenolysis)

Intermediate for
Complex Molecules

Chiral Building Block

Incorporation of
Benzyloxy Pharmacophore

Click to download full resolution via product page

Caption: Reactivity and applications of 5-(benzyloxy)pentan-2-ol.

Safety and Handling
As a laboratory chemical, 5-(Benzyloxy)pentan-2-ol must be handled with appropriate

precautions.

GHS Hazard Classification:[2]

Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Handling Procedures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses with side

shields, a lab coat, and chemical-resistant gloves.

Avoid inhalation of vapor or mist.

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with

water.

Store away from strong oxidizing agents.[8]

Conclusion
5-(Benzyloxy)pentan-2-ol is a strategically important molecule for synthetic chemists. Its well-

defined physicochemical properties, accessible synthesis, and predictable reactivity make it a

reliable building block. The presence of both a reactive secondary alcohol and a cleavable

benzyl ether protecting group provides significant synthetic flexibility, positioning this compound

as a valuable tool for researchers in academia and industry, particularly those engaged in the

design and synthesis of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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